molecular formula C19H20N2O3 B565581 SU-5402 Ethyl Ester CAS No. 210644-65-8

SU-5402 Ethyl Ester

Cat. No.: B565581
CAS No.: 210644-65-8
M. Wt: 324.4 g/mol
InChI Key: MZJWAAUWSPTDQB-GDNBJRDFSA-N
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Description

SU-5402 Ethyl Ester is a biochemical compound with the molecular formula C₁₉H₂₀N₂O₃ and a molecular weight of 324.37. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies. This compound is known for its role as an inhibitor in various biochemical pathways, making it a valuable tool for scientific research .

Chemical Reactions Analysis

Types of Reactions

SU-5402 Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

SU-5402 Ethyl Ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of SU-5402 Ethyl Ester involves its role as an inhibitor of specific biochemical pathways. It targets and inhibits vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor beta. These inhibitions disrupt the signaling pathways involved in cell growth and proliferation, making it a valuable tool in cancer research and other biomedical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SU-5402 Ethyl Ester is unique due to its specific inhibition profile and the presence of the ethyl ester group, which can influence its solubility and bioavailability. This makes it distinct from other similar compounds and valuable for specific research applications .

Biological Activity

SU-5402 Ethyl Ester is a potent biochemical compound primarily recognized for its role as an inhibitor of various receptor tyrosine kinases, notably the fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This article delves into its biological activity, mechanisms of action, research findings, and applications in scientific studies.

  • Molecular Formula : C₁₉H₂₀N₂O₃
  • Molecular Weight : 324.37 g/mol
  • CAS Number : 210644-65-8

This compound functions primarily by inhibiting the phosphorylation of specific tyrosine residues on FGFRs and other related receptors. This inhibition disrupts downstream signaling pathways involved in cell growth, differentiation, and survival. The compound exhibits varying degrees of potency against different receptors:

Receptor TypeIC50 Value (nM)
VEGFR220
FGFR130
PDGFRβ510

These values indicate that this compound is particularly effective against VEGFR2 and FGFR1, making it a valuable tool in cancer research and therapeutic development .

In Vitro Studies

  • Cell Proliferation and Differentiation :
    • In studies involving PC12 cells and primary mouse bone marrow stromal cells (BMSCs), SU-5402 induced significant changes in cellular responses by inhibiting FGFR-mediated signaling pathways. This led to reduced cell proliferation and enhanced neuronal differentiation .
    • Treatment with SU-5402 resulted in decreased phosphorylation of critical proteins such as PKM2 and LDHA, which are involved in metabolic pathways essential for cancer cell survival .
  • Impact on Cancer Models :
    • In various cancer cell lines, including A-431 and MDA-MB-468, SU-5402 exhibited antitumor effects by inhibiting cell proliferation. The compound's effectiveness was attributed to its ability to block FGFR signaling pathways that are often upregulated in cancerous cells .

In Vivo Studies

  • Cystic Fibrosis Research :
    • In a model using ΔF508-CFTR homozygous mice, administration of SU-5402 led to partial restoration of saliva secretion levels, suggesting potential therapeutic benefits for cystic fibrosis patients by rescuing defective CFTR function .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

  • Neuronal Differentiation :
    • A study demonstrated that SU-5402 treatment significantly enhanced neuronal differentiation in PC12 cells through modulation of FGFR signaling pathways. The phosphorylation status of Serine 779 on FGFR was crucial for this process .
  • Tumor Growth Inhibition :
    • In experimental melanoma models, SU-5402 treatment resulted in reduced tumor growth and altered vascularization patterns, indicating its potential as an anti-cancer agent through the inhibition of angiogenic factors like VEGF .

Applications in Research

This compound is widely utilized in biochemical assays to explore enzyme activities, protein interactions, and cellular responses to growth factors. Its unique inhibition profile makes it a valuable reagent in:

  • Proteomics : Understanding protein interactions and modifications.
  • Cancer Research : Investigating the role of receptor tyrosine kinases in tumorigenesis.
  • Drug Discovery : Identifying potential therapeutic targets for various diseases.

Properties

CAS No.

210644-65-8

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate

InChI

InChI=1S/C19H20N2O3/c1-3-24-18(22)9-8-13-12(2)11-20-17(13)10-15-14-6-4-5-7-16(14)21-19(15)23/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,21,23)/b15-10-

InChI Key

MZJWAAUWSPTDQB-GDNBJRDFSA-N

SMILES

CCOC(=O)CCC1=C(NC=C1C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CCOC(=O)CCC1=C(NC=C1C)/C=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

CCOC(=O)CCC1=C(NC=C1C)C=C2C3=CC=CC=C3NC2=O

Synonyms

2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl-4-methyl-1H-pyrrole-3-propanoic Acid Ethyl Ester; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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